![molecular formula C11H9N3O2 B2696208 [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 892303-79-6](/img/structure/B2696208.png)
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
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Overview
Description
Scientific Research Applications
- In particular, the field of electrochemical conversions involving acetonitrile has gained prominence. Its good conductivity and eco-friendly features make it useful for synthesizing nitrogen-containing or nitrile-containing compounds .
- 4-Methoxyphenylacetonitrile can be transformed into compounds with anticonvulsant activity . These compounds hold promise for treating epilepsy and other seizure disorders.
- Developing efficient methods to activate the Csp3-H bond of acetonitrile is crucialElectrochemical synthesis has attracted attention due to its high efficiency and environmental credentials .
- Researchers have explored the use of acetonitrile in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . These compounds exhibit diverse biological activities and are characterized by their three substituents on the pyrazole ring .
- Acetonitrile’s enrichment, affordability, and excellent solvent properties have made it a common choice in organic synthesis .
- Its methyl proton can be deprotonated to form nucleophiles, and the nitrogen with lone pair electrons also acts as a nucleophile .
Organic Synthesis and Cyanomethylation
Anticonvulsant Agents
Catalyst-Free Csp3-H Bond Activation
Heterocyclic Synthesis
Solvent Properties and Organic Reactions
Radical Generation and Synthon Applications
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMZLITZQWWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
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